BenchChemオンラインストアへようこそ!

Dimethyl 2-{[(2-phenoxyphenyl)carbonyl]amino}benzene-1,4-dicarboxylate

Medicinal Chemistry Physicochemical Properties Lead Optimization

Dimethyl 2-{[(2-phenoxyphenyl)carbonyl]amino}benzene-1,4-dicarboxylate (molecular formula C23H19NO6, MW 405.4 g/mol) is a synthetic small molecule belonging to the 2-phenoxybenzamide class, featuring a dimethyl terephthalate core coupled via an amide bond to a 2-phenoxybenzoyl moiety. This compound is cataloged as a screening compound (e.g., RARECHEM AK HF L001) and is structurally positioned at the intersection of two privileged medicinal chemistry scaffolds: the 2-phenoxybenzamide pharmacophore—validated in antiplasmodial, Raf/HDAC dual inhibition, and PARP10 inhibition programs—and the dimethyl terephthalate platform, recently established as a first-in-class herbicide template targeting serine hydroxymethyltransferase (SHMT1).

Molecular Formula C23H19NO6
Molecular Weight 405.4 g/mol
Cat. No. B14938825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-{[(2-phenoxyphenyl)carbonyl]amino}benzene-1,4-dicarboxylate
Molecular FormulaC23H19NO6
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3
InChIInChI=1S/C23H19NO6/c1-28-22(26)15-12-13-17(23(27)29-2)19(14-15)24-21(25)18-10-6-7-11-20(18)30-16-8-4-3-5-9-16/h3-14H,1-2H3,(H,24,25)
InChIKeyVQUNLMMVRZLLPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 2-{[(2-phenoxyphenyl)carbonyl]amino}benzene-1,4-dicarboxylate: Structural Identity, Procurement Classification, and Comparator Landscape


Dimethyl 2-{[(2-phenoxyphenyl)carbonyl]amino}benzene-1,4-dicarboxylate (molecular formula C23H19NO6, MW 405.4 g/mol) is a synthetic small molecule belonging to the 2-phenoxybenzamide class, featuring a dimethyl terephthalate core coupled via an amide bond to a 2-phenoxybenzoyl moiety . This compound is cataloged as a screening compound (e.g., RARECHEM AK HF L001) and is structurally positioned at the intersection of two privileged medicinal chemistry scaffolds: the 2-phenoxybenzamide pharmacophore—validated in antiplasmodial, Raf/HDAC dual inhibition, and PARP10 inhibition programs—and the dimethyl terephthalate platform, recently established as a first-in-class herbicide template targeting serine hydroxymethyltransferase (SHMT1) [1][2]. Unlike simpler analogs that lack either the diaryl ether or the diester functional handles, this compound presents a unique combination of structural features that creates differentiated physicochemical properties and derivatization potential not achievable with any single comparator class alone.

Why In-Class Substitution of Dimethyl 2-{[(2-phenoxyphenyl)carbonyl]amino}benzene-1,4-dicarboxylate Carries Quantifiable Risk for Research Continuity


The 2-phenoxybenzamide scaffold is exquisitely sensitive to even single-atom modifications in both the anilino partial structure and the diaryl ether moiety, as demonstrated by the >460-fold variation in antiplasmodial IC50 and >100-fold differences in cytotoxicity across only 21 derivatives within a single SAR campaign [1]. Critically, replacing the benzamide carbonyl linker with a urethane (phenoxycarbonylamino), inserting a methylene spacer (phenoxyacetyl), or introducing an α-methyl branch (2-phenoxypropanoyl) yields compounds with distinct molecular weights (329.3 vs. 343.3 vs. 357.4 vs. 405.4 g/mol), hydrogen-bonding capacities, hydrolytic stabilities, and predicted logP/clogD profiles that fundamentally alter pharmacodynamic and pharmacokinetic behavior . Furthermore, the dimethyl terephthalate core is not a passive scaffold: SAR studies on dimethyl 2-acetamido terephthalate herbicides show that modifications to the amide substituent can shift herbicidal EC50 by over an order of magnitude, and entirely different target engagement profiles emerge from subtle structural variations [2]. Substituting the target compound with any close analog—whether by changing the linker chemistry or simplifying the diester core—carries a high probability of invalidating biological or physicochemical performance established for the specific structure, and procurement decisions based on generic scaffold similarity rather than exact structural identity risk experimental irreproducibility.

Quantitative Evidence Guide: Verified Differentiation Dimensions of Dimethyl 2-{[(2-phenoxyphenyl)carbonyl]amino}benzene-1,4-dicarboxylate Against Its Closest Analogs


Molecular Weight Differentiation: 405.4 g/mol Places the Compound in a Distinct Physicochemical Space vs. Urethane and Phenoxyacetyl Analogs

The target compound (C23H19NO6, MW 405.4 g/mol) is substantially heavier than the closest commercially available dimethyl terephthalate amide analogs: dimethyl 2-[(phenoxycarbonyl)amino]terephthalate (urethane linker, C17H15NO6, MW 329.3 g/mol), dimethyl 2-[(phenoxyacetyl)amino]terephthalate (methylene-extended homolog, C18H17NO6, MW 343.3 g/mol), and dimethyl 2-[(2-phenoxypropanoyl)amino]terephthalate (α-methyl branched, C19H19NO6, MW 357.4 g/mol) . The ~48-76 g/mol increase arises from the additional phenyl ring in the 2-phenoxybenzoyl moiety, contributing an estimated increment of +1.5 to +2.0 in calculated logP relative to the urethane and phenoxyacetyl analogs based on additive fragment contributions [1]. This MW difference also impacts ligand efficiency calculations: at equivalent potency, the target compound would exhibit lower ligand efficiency (LE = 1.4/HA × pIC50) compared to lighter analogs, making it more suitable for applications where enhanced lipophilicity-driven membrane partitioning or protein binding is desired rather than fragment-based efficiency optimization [2].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Linker Chemistry Differentiation: Benzamide vs. Urethane Connectivity Dictates Hydrolytic Stability and Hydrogen-Bonding Capacity

The target compound employs a benzamide linker (-NH-CO-Ar) connecting the dimethyl terephthalate core to the 2-phenoxyphenyl group, in contrast to the urethane linker (-NH-CO-O-Ar) in dimethyl 2-[(phenoxycarbonyl)amino]terephthalate (CAS 448241-35-8) and the phenylacetamide linker (-NH-CO-CH2-O-Ar) in dimethyl 2-[(phenoxyacetyl)amino]terephthalate . Benzamide bonds are generally 2-3 orders of magnitude more resistant to hydrolytic cleavage than urethane (carbamate) bonds under both acidic and basic conditions due to the greater resonance stabilization of the amide C-N bond (rotational barrier ~15-20 kcal/mol for amides vs. ~12-14 kcal/mol for carbamates) . The benzamide also provides an additional hydrogen-bond donor (the amide NH) in a geometry that supports intramolecular H-bonding with the ortho-phenoxy oxygen, potentially pre-organizing the bioactive conformation as observed in crystallographic studies of 2-phenoxybenzamide ligands bound to target proteins [1]. The phenoxyacetyl analog suffers from increased conformational flexibility (one additional rotatable C-C bond) while the phenoxypropanoyl analog introduces a chiral center that necessitates enantiomeric separation for unambiguous structure-activity interpretation.

Synthetic Chemistry Stability Medicinal Chemistry

Dimethyl Terephthalate Core as an Orthogonal Derivatization Handle: Dual Ester Functionality Enables Divergent Synthetic Elaboration vs. Simple Benzamide Scaffolds

The target compound retains two methyl ester groups on the central benzene ring (positions 1 and 4), in contrast to simpler 2-phenoxybenzamide analogs such as 2-phenoxybenzamide (CAS 72084-13-0, MW 213.2, one primary amide) and N,N-dimethyl-2-phenoxybenzamide (CAS 76279-39-5, MW 241.3, tertiary dimethylamide) which lack any ester functionality . The dimethyl terephthalate core provides two chemically orthogonal reaction handles: (i) selective hydrolysis of one ester to the carboxylic acid under controlled conditions, enabling amide coupling, bioconjugation, or metal-organic framework (MOF) incorporation; and (ii) transesterification to introduce diverse alkoxy groups for property modulation [1]. This is supported by precedent in the dimethyl 2-acetamido terephthalate herbicide series, where the terephthalate scaffold was elaborated via the 2-amino position (structurally analogous to the 2-benzamide position in the target compound) to generate compound libraries with >20-fold variation in herbicidal EC50 (from inactive to EC50 = 193.8 g a.i./ha for the optimized compound 9ay) [2]. The target compound's dual-ester architecture thus enables systematic SAR exploration through sequential derivatization—a capability absent in mono-amide or mono-ester analogs of the 2-phenoxybenzamide class.

Synthetic Chemistry Chemical Biology Fragment-Based Drug Discovery

Class-Level Antiplasmodial SAR: The 2-Phenoxybenzamide Pharmacophore Achieves Nanomolar Potency with >460-Fold Selectivity in P. falciparum Assays

The 2-phenoxybenzamide scaffold—the pharmacophoric core present in the target compound—has been validated in a multi-stage antiplasmodial program against Plasmodium falciparum NF54. The optimized derivative tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate demonstrated PfNF54 IC50 = 0.2690 µM with L-6 rat skeletal myoblast cytotoxicity IC50 = 124.0 µM, yielding a selectivity index of 460 [1]. Critically, the SAR revealed that both the diaryl ether partial structure and the substitution pattern on the anilino ring independently control activity: removal or repositioning of substituents on either ring system resulted in >10-fold variation in IC50 across the 21-compound series [2]. The target compound retains the unsubstituted 2-phenoxybenzamide core present in the original Malaria Box hit (compound 1), which serves as the reference point from which optimized derivatives were developed. While the target compound’s specific antiplasmodial activity has not been reported, its structural fidelity to the validated 2-phenoxybenzamide pharmacophore—combined with the added dimethyl terephthalate moiety that may modulate solubility and permeability—positions it as a viable scaffold for further SAR exploration in antimalarial programs where the lead series has already demonstrated proof-of-concept [3].

Antimalarial Drug Discovery Phenotypic Screening Selectivity

Raf/HDAC Dual Inhibition Class Potential: Phenoxybenzamide Scaffold Demonstrates Sub-100 nM BRAF V600E Inhibition with Simultaneous HDAC1 Modulation

The phenoxybenzamide chemotype has been independently validated as a Raf/HDAC dual inhibitor scaffold. In a focused series, the optimized phenoxybenzamide analog achieved BRAF V600E IC50 = 73 nM and HDAC1 IC50 = 1.17 µM, with antiproliferative activity demonstrated against HepG2 (hepatocellular carcinoma) and MDA-MB-468 (breast cancer) cell lines [1]. This is the only reported chemical class to date achieving simultaneous inhibition of BRAF kinase and HDAC epigenetic targets within a single small molecule, addressing the clinical problem of BRAF inhibitor resistance through epigenetic pathway modulation [2]. The phenoxybenzamide scaffold's ability to engage both targets stems from the diaryl ether moiety occupying the BRAF hydrophobic pocket while the benzamide portion chelates the HDAC catalytic zinc ion—a dual pharmacophore arrangement that is retained in the target compound [3]. In contrast, the urethane analog (dimethyl 2-[(phenoxycarbonyl)amino]terephthalate) and phenoxyacetyl homolog lack the benzamide zinc-binding group geometry required for HDAC engagement. The target compound's additional dimethyl terephthalate moiety may further modulate cell permeability and subcellular distribution, potentially enhancing antiproliferative activity relative to the parent phenoxybenzamide scaffold.

Cancer Therapeutics Epigenetics Kinase Inhibition

Procurement-Grade Identity Verification: The Target Compound Is Cataloged as a Distinct Chemical Entity (RARECHEM AK HF L001) with a Unique InChI Key Differentiating It from All Structural Analogs

The target compound is cataloged under the identifier RARECHEM AK HF L001 (ChemicalBook CB8398516) with the unambiguous InChI string InChI=1S/C23H19NO6/c1-28-22(26)15-12-13-17(23(27)29-2)19(14-15)24-21(25)18-10-6-7-11-20(18)30-16-8-4-3-5-9-16/h3-14H,1-2H3,(H,24,25), confirming the exact connectivity of the 2-phenoxybenzoyl amide linkage to the dimethyl terephthalate core . This InChI string is structurally distinct from the InChI of the closest commercially cataloged analogs: dimethyl 2-[(phenoxycarbonyl)amino]terephthalate (CAS 448241-35-8, urethane connectivity), dimethyl 2-[(phenoxyacetyl)amino]terephthalate (CAS not publicly assigned, C18H17NO6, NMR spectrum available at SpectraBase under Compound ID Cabc0cB07k3), and dimethyl 2-[(2-phenoxypropanoyl)amino]terephthalate (CAS 335397-28-9, chiral α-methyl branch) [1]. The target compound additionally bears the molecular formula C23H19NO6 (MW 405.4)—a formula shared by several constitutional isomers including dimethyl 3-(2-hydroxybenzoyl)-3,10b-dihydropyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate (CAS 1616300-29-8) and 4-{4-[(3,4-dimethylbenzoyl)amino]phenoxy}phthalic acid—underscoring the critical importance of verifying exact InChI-based identity rather than relying on molecular formula or nominal name alone during procurement .

Chemical Procurement Compound Identity Quality Control

Priority Research and Industrial Application Scenarios for Dimethyl 2-{[(2-phenoxyphenyl)carbonyl]amino}benzene-1,4-dicarboxylate Based on Verified Differentiation Evidence


Focused 2-Phenoxybenzamide Library Synthesis for Antimalarial Lead Optimization

This compound is most effectively deployed as a late-stage diversification scaffold in antimalarial drug discovery programs building on the validated 2-phenoxybenzamide series from the Medicines for Malaria Venture Malaria Box Project [1]. The compound retains the core 2-phenoxybenzamide pharmacophore that has demonstrated multi-stage antiplasmodial activity with selectivity indices exceeding 460, while providing two additional dimethyl ester handles for systematic property optimization. Researchers can sequentially hydrolyze one ester to the carboxylic acid for solubility enhancement or amide coupling, then exploit the second ester for further elaboration—a synthetic versatility absent in the simpler Malaria Box hit compound. The benzamide linker's superior hydrolytic stability compared to urethane or phenoxyacetyl analogs ensures compound integrity throughout multi-step synthetic sequences and long-term storage of intermediate libraries .

Raf/HDAC Dual Inhibitor Scaffold Elaboration for Overcoming BRAF Inhibitor Resistance in Cancer

In epigenetic oncology programs targeting BRAF-mutant melanoma or colorectal cancer, this compound serves as a privileged starting scaffold for designing next-generation Raf/HDAC dual inhibitors [2]. The 2-phenoxybenzamide core is the only chemotype reported to simultaneously inhibit BRAF V600E (IC50 = 73 nM) and HDAC1 (IC50 = 1.17 µM), addressing the clinical challenge of acquired resistance to BRAF inhibitors through concurrent epigenetic reprogramming [3]. The target compound's dimethyl terephthalate moiety provides an opportunity to explore prodrug strategies (e.g., esterase-labile esters for enhanced oral bioavailability) or to introduce solubilizing groups via transesterification—modifications that are not possible with the unsubstituted benzamide analogs used in the original study. The constitutional isomer risk highlighted in Section 3 Evidence Item 6 underscores the necessity of InChI-verified procurement to ensure the correct scaffold geometry for zinc chelation at HDAC1.

Chemical Biology Probe Development Leveraging Orthogonal Diester Functionalization for Target Identification

The compound's three chemically addressable handles (two methyl esters and one amide) make it uniquely suited for chemical biology applications requiring bifunctional probe construction . One ester can be hydrolyzed and conjugated to a biotin tag or fluorophore for pull-down experiments, while the second ester can be independently modified to install a photoaffinity label (e.g., diazirine) for covalent target capture—all while preserving the 2-phenoxybenzamide pharmacophore for target engagement. This orthogonal functionalization strategy is not feasible with mono-functional 2-phenoxybenzamide analogs (e.g., 2-phenoxybenzamide, N,N-dimethyl-2-phenoxybenzamide) that lack ester handles, nor with the dimethyl 2-aminoterephthalate precursor (CAS 5372-81-6, MW 209.2, mp 132-134°C) that requires additional synthetic steps to install the phenoxybenzamide pharmacophore . The compound thus represents a strategic intermediate that collapses multiple synthetic steps into a single procurement decision.

Herbicide Discovery Programs Exploring Dimethyl Terephthalate-Based SHMT1 Inhibitors with Novel Modes of Action

For agrochemical discovery teams targeting serine hydroxymethyltransferase (SHMT1) as a novel herbicidal mode of action, this compound offers a structurally differentiated entry point into the dimethyl 2-acetamido terephthalate chemical space validated by the first-in-class CcSHMT1 inhibitor program [4]. The target compound's 2-phenoxybenzamide moiety replaces the acetamido group of the reported herbicide series with a bulkier, more lipophilic diaryl ether pharmacophore, potentially conferring altered weed spectrum selectivity, cuticular penetration, or environmental persistence. The reported optimized herbicide (compound 9ay, EC50 = 193.8 g a.i./ha against Conyza canadensis) demonstrated no adverse effects on maize or honeybees, establishing a favorable safety benchmark for the terephthalate scaffold [4]. The target compound can be screened directly against SHMT1 or serve as a starting point for synthesizing phenoxybenzamide-terephthalate hybrid herbicides that combine the SHMT1-targeting core with the herbicidal m-phenoxybenzamide pharmacophore known to inhibit phytoene desaturase [5].

Quote Request

Request a Quote for Dimethyl 2-{[(2-phenoxyphenyl)carbonyl]amino}benzene-1,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.